N-{[2-(furan-2-yl)pyridin-4-yl]methyl}oxolane-3-carboxamide
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Overview
Description
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}oxolane-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Mode of Action
It is known that the compound is synthesized through the acylation of pyridin-2-amine with furan-2-carbonyl chloride . This process results in the formation of N-(pyridin-2-yl)furan-2-carboxamide, which is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide . This carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to form the final compound .
Biochemical Analysis
Biochemical Properties
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}oxolane-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to specific enzyme active sites, potentially inhibiting or activating their catalytic functions. The interactions between this compound and these biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and π-π stacking .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, alter gene expression, and impact cellular metabolism. For example, it has been observed to influence the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering the metabolic profile of the cells it interacts with .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s binding to enzyme active sites can block substrate access, thereby inhibiting enzyme activity. Conversely, it can also induce conformational changes in enzymes, enhancing their catalytic efficiency . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are critical for understanding its stability and long-term impact on cellular functions. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. It can undergo degradation when exposed to extreme pH or high temperatures . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for lasting biological effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic effects, including oxidative stress and cellular apoptosis . These threshold effects highlight the importance of precise dosage control in therapeutic applications of this compound.
Metabolic Pathways
The metabolic pathways of this compound involve its biotransformation into various metabolites through enzymatic reactions. These pathways include oxidation, reduction, and conjugation reactions, primarily mediated by liver enzymes . The metabolites produced can have distinct biological activities, contributing to the overall pharmacological profile of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(furan-2-yl)pyridin-4-yl]methyl}oxolane-3-carboxamide typically involves multiple steps:
Thioamide Formation: The resulting amide is treated with excess diphosphorus pentasulfide in anhydrous toluene under reflux to yield the corresponding carbothioamide.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}oxolane-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide in an alkaline medium.
Substitution Reagents: Nitrating agents, brominating agents, formaldehyde, and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, depending on the specific reagents and conditions used .
Scientific Research Applications
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}oxolane-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential biological activities, including antibacterial and antiviral properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Shares the furan and pyridine rings but has a thiazole ring instead of a tetrahydrofuran ring.
N-(pyridin-2-yl)furan-2-carboxamide: Lacks the tetrahydrofuran ring and has a simpler structure.
Uniqueness
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}oxolane-3-carboxamide is unique due to its combination of three different heterocyclic rings, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(12-4-7-19-10-12)17-9-11-3-5-16-13(8-11)14-2-1-6-20-14/h1-3,5-6,8,12H,4,7,9-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOTUQOTSXWLFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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